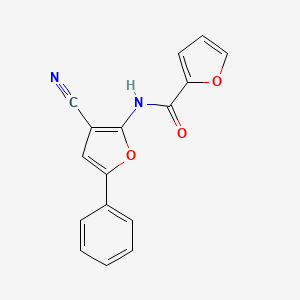
1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine and related compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These methods enable the precise construction of the piperazine backbone with specific substituents, indicating the compound's potential as a dopamine D4 receptor ligand due to its affinity constants determined through receptor binding assays (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine derivatives has been characterized through various spectroscopic methods, including FT-IR, FT-Raman, UV, NMR, and single-crystal X-ray diffraction. These analyses reveal the non-planar nature of the molecule, with specific dihedral angles between the pyridine and benzene rings, indicating complex molecular interactions and stability (Xue Si-jia, 2011).
Chemical Reactions and Properties
1-(2-Methylbenzyl)-4-(2-pyridinyl)piperazine and its derivatives undergo various chemical reactions, including displacement reactions with piperazines, alkylation, acylation, and sulfonylation. These reactions demonstrate the compound's versatility and potential for functionalization, leading to a variety of biological activities and pharmacological properties (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The physical properties of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are influenced by the compound's molecular structure and can be tailored through chemical modifications to enhance its pharmacological efficacy and bioavailability.
Chemical Properties Analysis
The chemical properties of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine, including its reactivity with various functional groups and stability under different conditions, play a significant role in its potential as a pharmacological agent. The compound's ability to form stable complexes with receptors and enzymes, as demonstrated through molecular docking studies, highlights its relevance in drug design and development (K. Subashini & S. Periandy, 2017).
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-6-2-3-7-16(15)14-19-10-12-20(13-11-19)17-8-4-5-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEASCUWHIWSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258813 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)



![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)

![3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)
![2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)
